

# chemical structure and properties of Fulvestrant sulfone

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## Compound of Interest

Compound Name: Fulvestrant sulfone

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## An In-depth Technical Guide to Fulvestrant Sulfone

**Abstract:** This document provides a comprehensive technical overview of **Fulvestrant sulfone**, a primary metabolite and significant impurity of the selective estrogen receptor degrader (SERD), Fulvestrant. The guide details its chemical structure, physicochemical and pharmacological properties, and outlines key experimental methodologies for its synthesis, characterization, and quantification. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development and oncology.

## Introduction

Fulvestrant is a steroidal estrogen receptor (ER) antagonist used in the treatment of hormone receptor-positive metastatic breast cancer.[1][2] Its mechanism involves not only blocking the estrogen receptor but also promoting its degradation.[3][4] During its metabolism and as a potential degradation product in pharmaceutical formulations, Fulvestrant is oxidized to **Fulvestrant sulfone**. [5][6] This sulfone derivative is critical for study as it serves as a reference standard for impurity profiling in quality control and for understanding the metabolic fate of the parent drug.[5] This guide synthesizes available technical data on **Fulvestrant sulfone's** structure, properties, and the experimental protocols used to study it.

## Chemical Structure and Identification

**Fulvestrant sulfone** is structurally analogous to its parent compound, Fulvestrant, differing by the oxidation state of the sulfur atom in the 7 $\alpha$  side chain. The sulfinyl group (-SO-) in

Fulvestrant is oxidized to a sulfonyl group (-SO<sub>2</sub>-).[5] This modification increases the polarity of the molecule.

IUPAC Name: (7 $\alpha$ ,17 $\beta$ )-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfonyl]nonyl]estra-1,3,5(10)-triene-3,17-diol.

Synonyms: Fulvestrant EP Impurity B, Fulvestrant 9-Sulfone.[7]

Chemical Identifiers:

- CAS Number: 98008-06-1
- Molecular Formula: C<sub>32</sub>H<sub>47</sub>F<sub>5</sub>O<sub>4</sub>S[8]
- InChI Key: NQYWBGDKCPOMGL-LSVBPWPTSA-N[5]
- SMILES: C[C@@]12CC[C@]3([H])c4ccc(cc4C--INVALID-LINK--[C@@]3([H])[C@]2([H])CC[C@@H]1O)O

## Physicochemical Properties

Quantitative experimental data for **Fulvestrant sulfone** is limited in publicly available literature. The table below summarizes known properties of the sulfone and includes data for the parent compound, Fulvestrant, for comparative context. The oxidation to a sulfone group generally increases polarity compared to the sulfoxide in Fulvestrant.[5]

Property	Fulvestrant Sulfone	Fulvestrant (Parent Compound)
Molecular Weight	622.77 g/mol [7]	606.77 g/mol [9]
Appearance	Off-white solid	White powder[6]
Purity (Typical)	97.4% by HPLC	≥98%
Melting Point	Data not available	104-106°C[9]
Solubility	Data not available	DMSO: >5 mg/mL; Ethanol: ~20 mg/mL[9][10]
pKa (Predicted)	Data not available	10.27 ± 0.70[9]

## Pharmacology and Biological Role

### Metabolic Fate of Fulvestrant

**Fulvestrant sulfone** is a key metabolite of Fulvestrant, formed primarily through hepatic oxidation of the sulfinyl side chain.[5] Its presence is an indicator of oxidative biotransformation pathways.[5]

### Interaction with the Estrogen Receptor (ER)

There is conflicting information regarding the biological activity of **Fulvestrant sulfone**.

- **Evidence for Inactivity:** A clinical pharmacology review by the FDA states that the sulfone metabolite of fulvestrant, found in human plasma, shows no estrogenic activity. The same review notes that its antiestrogenic activity is significantly lower than that of the parent compound.[6]
- **Conflicting Evidence:** Some commercial suppliers classify the compound as a "ligand-independent activator of estrogen function" or a "synthetic estrogen receptor antagonist," though primary data supporting these claims is not readily available.[11]

Given the source, the FDA review suggesting a lack of significant activity is considered more definitive. Unlike Fulvestrant, which is a potent inhibitor of soluble epoxide hydrolase (sEH), the

sulfone derivative is not expected to exhibit significant modulatory effects on sEH activity due to the change in the sulfur oxidation state.[5]

The primary mechanism of the parent drug, Fulvestrant, involves binding to the estrogen receptor, which impairs receptor dimerization and triggers proteasomal degradation, thus down-regulating the ER protein.[1][3][4] It is not definitively known from the available literature whether **Fulvestrant sulfone** retains any of these ER-degrading capabilities.

## Role as an Analytical Standard

**Fulvestrant sulfone** (designated as EP Impurity B) is an indispensable reference standard for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).[5] It is used in quality control to identify and quantify impurities in Fulvestrant active pharmaceutical ingredients (API) and finished drug products.[5]

## Experimental Protocols

### Synthesis of Fulvestrant Sulfone (Representative Protocol)

**Fulvestrant sulfone** is synthesized via the oxidation of Fulvestrant.[5] While specific protocols are proprietary, a general method can be outlined based on common organic chemistry procedures for oxidizing sulfoxides to sulfones.[12]

Objective: To oxidize the sulfoxide moiety of Fulvestrant to a sulfone.

Materials:

- Fulvestrant
- meta-Chloroperoxybenzoic acid (m-CPBA) or 30% Hydrogen Peroxide (H<sub>2</sub>O<sub>2</sub>) with a suitable catalyst (e.g., niobium carbide).[12]
- Dichloromethane (DCM) or Ethyl Acetate (EtOAc) as solvent.[12]
- Saturated sodium bicarbonate solution.

- Anhydrous magnesium sulfate or sodium sulfate.
- Silica gel for column chromatography.
- Eluent for chromatography (e.g., Hexane/Ethyl Acetate gradient).

#### Procedure:

- Dissolve Fulvestrant in a suitable solvent like DCM in a round-bottom flask.
- Cool the solution to 0°C in an ice bath.
- Add the oxidizing agent (e.g., m-CPBA, ~1.1 to 1.5 equivalents) portion-wise to the stirred solution.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
- Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
- Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude **Fulvestrant sulfone** using silica gel column chromatography.[\[13\]](#)

## Structural Characterization

The identity and purity of the synthesized **Fulvestrant sulfone** are confirmed using standard spectroscopic techniques.[\[5\]](#)

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are used to confirm the molecular structure. The key change from Fulvestrant would be the chemical shifts of protons and carbons adjacent to the sulfur atom due to the change in its oxidation state.

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition ( $C_{32}H_{47}F_5O_4S$ ), verifying the successful oxidation.

## Quantification by HPLC (Representative Protocol)

A stability-indicating HPLC method is crucial for quantifying Fulvestrant and its impurities, including the sulfone. The following is a representative protocol synthesized from published methods.[\[13\]](#)

Objective: To separate and quantify **Fulvestrant sulfone** in the presence of Fulvestrant and other related impurities.

Instrumentation & Conditions:

- HPLC System: A system with a PDA or UV detector.
- Column: Reversed-phase C8 or C18 column (e.g., 150 mm x 4.6 mm, 3-5  $\mu$ m particle size).
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water or phosphate buffer) and an organic solvent (e.g., acetonitrile and/or methanol).[\[13\]](#)
- Flow Rate: 1.0 - 1.5 mL/min.
- Column Temperature: 30-35°C.
- Detection Wavelength: 220 nm or 225 nm.[\[13\]](#)
- Injection Volume: 10  $\mu$ L.

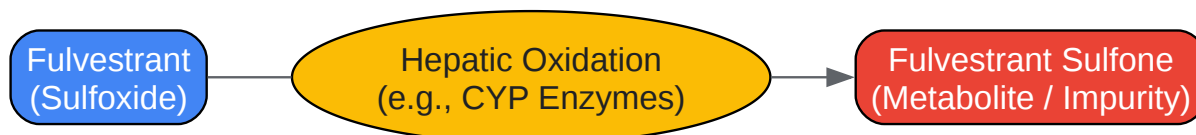
Procedure:

- Standard Preparation: Prepare a stock solution of **Fulvestrant sulfone** reference standard in a suitable diluent (e.g., methanol or acetonitrile). Prepare a series of working standards by serial dilution.
- Sample Preparation: Accurately weigh and dissolve the sample containing Fulvestrant in the diluent to a known concentration.

- Analysis: Inject the standard and sample solutions into the HPLC system.
- Quantification: Identify the **Fulvestrant sulfone** peak by its retention time relative to the reference standard. Calculate the concentration based on the peak area from the calibration curve generated from the working standards.

## Visualizations

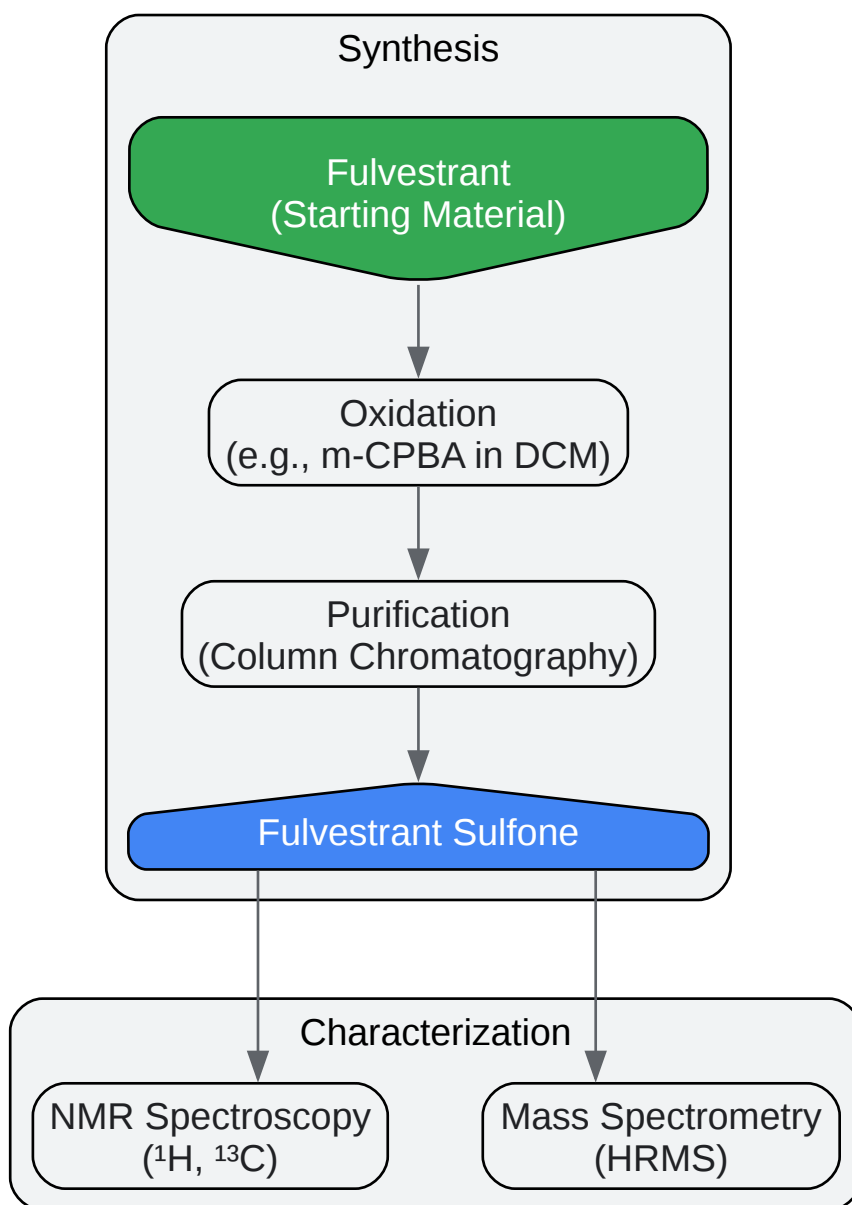
### Metabolic Pathway



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Caption: Metabolic oxidation of Fulvestrant to **Fulvestrant sulfone**.

## Synthesis and Characterization Workflow

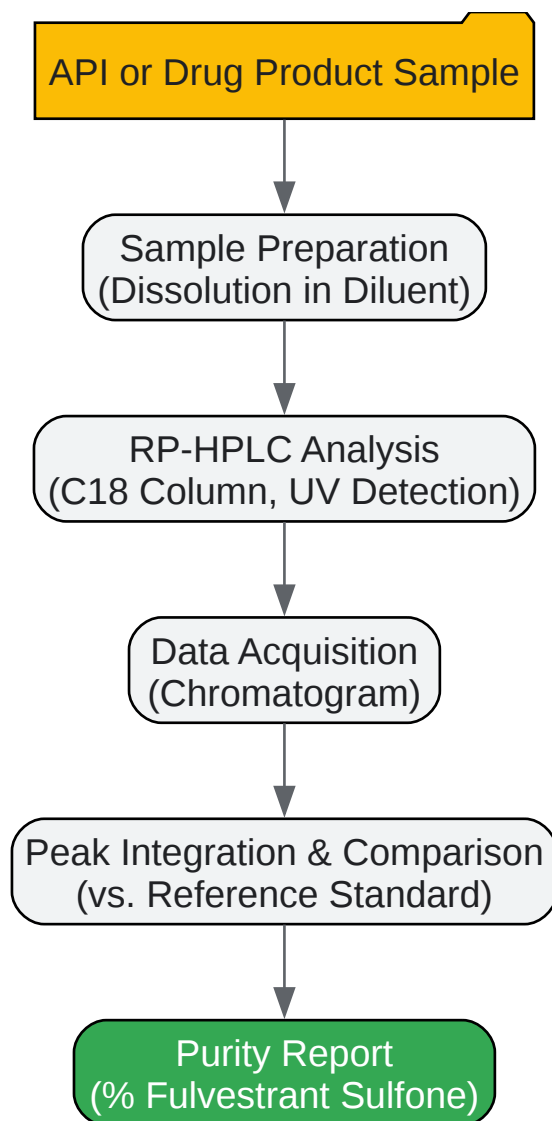


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Caption: General workflow for synthesis and characterization.

## Analytical Workflow for Purity Assessment





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Caption: HPLC workflow for impurity quantification.

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### Contact

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